![molecular formula C21H18N4O2S B3013161 (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 1421452-98-3](/img/structure/B3013161.png)
(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
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Overview
Description
The compound (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
is a complex organic molecule. It contains several functional groups and rings, including a benzothiazole ring, an azetidine ring, and a pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The benzothiazole ring, azetidine ring, and pyrazole ring contribute to the complexity of the structure .Scientific Research Applications
- The compound has demonstrated strong antifungal activity, particularly when compared to standard fluconazole . Its potential in combating fungal infections could be explored further.
- N′-(4-argiothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide, a related compound, exhibits potent anti-inflammatory effects . Investigating whether our compound shares similar properties could be valuable.
- Thiazole and quinoline derivatives often display anticancer activity. Compound © in the figure below is considered to have potent anti-HIV activity, while tipifarnib (D) shows promise as an anticancer agent .
- Our compound’s structural features suggest it might also possess anticancer properties. Further studies are warranted to evaluate its efficacy against specific cancer cell lines .
- Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. Investigating whether our compound fits this category and assessing its in vitro and in vivo activity would be worthwhile .
- Benzothiazole derivatives have been used to treat peptic ulcers, including those induced by non-steroidal anti-inflammatory drugs. Exploring our compound’s potential in this context could be informative .
- Thiazole moieties are prevalent in natural and synthetic molecules with diverse activities, such as antimicrobial, antiviral, and anti-inflammatory effects .
- Functionalized quinolines are also attractive targets due to their biological activities, including anticonvulsant, antimalarial, and antihypertensive properties .
Antifungal Activity
Anti-Inflammatory Properties
Anticancer Potential
Anti-Tubercular Compounds
Peptic Ulcer Treatment
Other Biological Activities
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities. Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, would be beneficial .
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing cellular processes.
Mode of Action
Based on the structural similarity to benzothiazole and pyrazole derivatives, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Benzothiazole and pyrazole derivatives have been associated with various biochemical pathways, including those involved in antimicrobial, antifungal, antiviral, and antitumor activities .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys .
Result of Action
Benzothiazole and pyrazole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s activity .
properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-24-18(11-17(23-24)14-7-3-2-4-8-14)20(26)25-12-15(13-25)27-21-22-16-9-5-6-10-19(16)28-21/h2-11,15H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHCFCXMPOTHSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)OC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone |
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